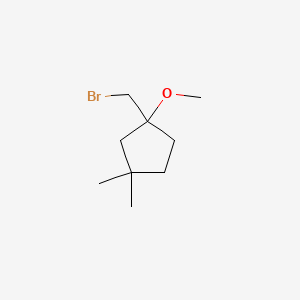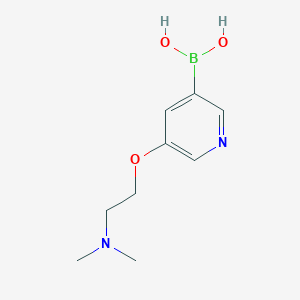
(5-(2-(Dimethylamino)ethoxy)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(2-(Dimethylamino)ethoxy)pyridin-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a pyridine ring substituted with a dimethylaminoethoxy group and a boronic acid moiety, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-(Dimethylamino)ethoxy)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Dimethylaminoethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with 2-(dimethylamino)ethanol.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Cross-Coupling Reactions: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Biology:
Bioconjugation: The compound can be used in the synthesis of bioconjugates for labeling and detection purposes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of (5-(2-(Dimethylamino)ethoxy)pyridin-3-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the electron-donating properties of the dimethylaminoethoxy group, which enhances the reactivity of the pyridine ring .
相似化合物的比较
Pyridine-3-boronic acid: Lacks the dimethylaminoethoxy group, making it less reactive in certain reactions.
(5-(2-(Dimethylamino)ethoxy)pyridin-2-yl)boronic acid: Similar structure but with the boronic acid group at a different position, affecting its reactivity and applications.
Uniqueness:
属性
分子式 |
C9H15BN2O3 |
|---|---|
分子量 |
210.04 g/mol |
IUPAC 名称 |
[5-[2-(dimethylamino)ethoxy]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O3/c1-12(2)3-4-15-9-5-8(10(13)14)6-11-7-9/h5-7,13-14H,3-4H2,1-2H3 |
InChI 键 |
NFGRMNBMDWVSAG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1)OCCN(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



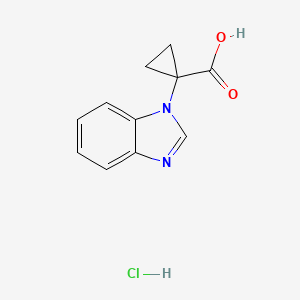
![[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13485743.png)
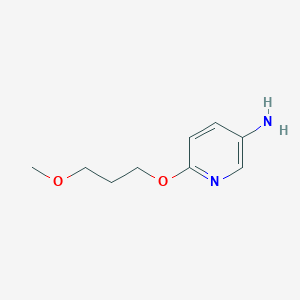
![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)
![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)
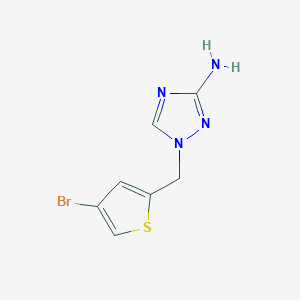
![{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride](/img/structure/B13485771.png)
![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)



